

# Preclinical Profile of Ternatumoside II: A Comparative Meta-Analysis

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## Compound of Interest

Compound Name: Ternatumoside II

Cat. No.: B12385015

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Shanghai, China – November 18, 2025 – A comprehensive meta-analysis of available preclinical data on **Ternatumoside II**, a flavonoid glycoside isolated from *Rhodiola crenulata*, reveals its potential as a notable antioxidant and an immunomodulatory agent. This guide synthesizes the current, albeit limited, in vitro findings to offer researchers, scientists, and drug development professionals a comparative overview of its activities.

## Summary of Quantitative Data

To date, the preclinical investigation of **Ternatumoside II** has been focused on its radical-scavenging and immunomodulatory properties. The quantitative data from the primary study is summarized below, with ascorbic acid included as a standard for comparison in antioxidant assays.

Compound	DPPH Radical Scavenging IC50 (µM)	ABTS Radical Scavenging IC50 (µM)	IFN-γ Production Stimulation
Ternatumoside II	260.5	320.2	Moderate
Ascorbic Acid (Vitamin C)	35.2	25.6	Not Reported

## In Vitro Biological Activities

**Ternatumoside II** has demonstrated noteworthy radical-scavenging capabilities in initial in vitro studies.<sup>[1]</sup> In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, **Ternatumoside II** exhibited IC<sub>50</sub> values of 260.5  $\mu$ M and 320.2  $\mu$ M, respectively.<sup>[1]</sup> While these values indicate a lower potency compared to the well-established antioxidant ascorbic acid, they establish a baseline for its antioxidant potential.

Furthermore, **Ternatumoside II** was found to moderately stimulate the expression of Interferon-gamma (IFN- $\gamma$ ), suggesting a potential role in modulating immune responses.<sup>[1]</sup> The precise mechanism and signaling pathway for this immunomodulatory effect have not yet been elucidated in the available literature.

## Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the preclinical evaluation of **Ternatumoside II**.

### DPPH Radical Scavenging Assay

The antioxidant activity of **Ternatumoside II** was assessed by its ability to scavenge the stable DPPH free radical. The experimental procedure was as follows:

- A solution of DPPH in methanol (0.1 mM) was prepared.
- Various concentrations of **Ternatumoside II** were added to the DPPH solution.
- The mixture was incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution was measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity was calculated, and the IC<sub>50</sub> value was determined.

### ABTS Radical Scavenging Assay

The ABTS assay further confirmed the antioxidant capacity of **Ternatumoside II**. The protocol involved:

- An ABTS radical cation (ABTS•+) solution was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- The ABTS•+ solution was diluted with methanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Different concentrations of **Ternatumoside II** were mixed with the diluted ABTS•+ solution.
- After a 6-minute incubation period at room temperature, the absorbance was measured at 734 nm.
- The percentage of ABTS•+ scavenging was calculated to determine the IC50 value.

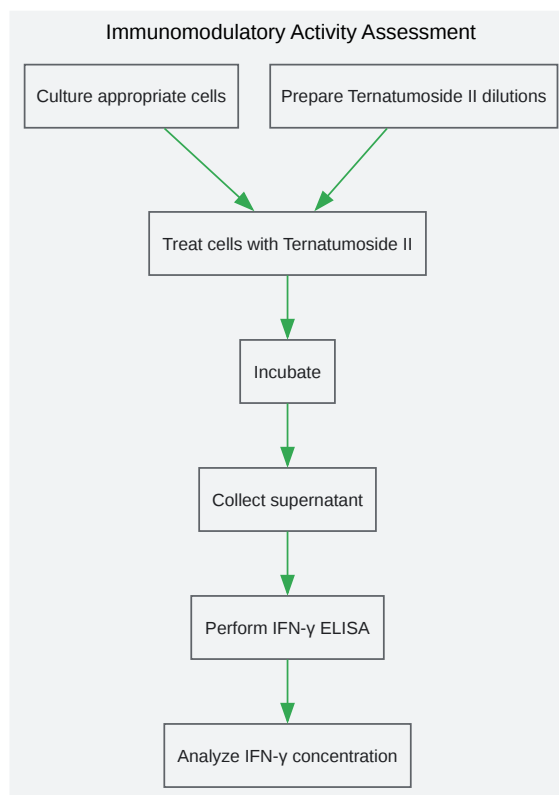
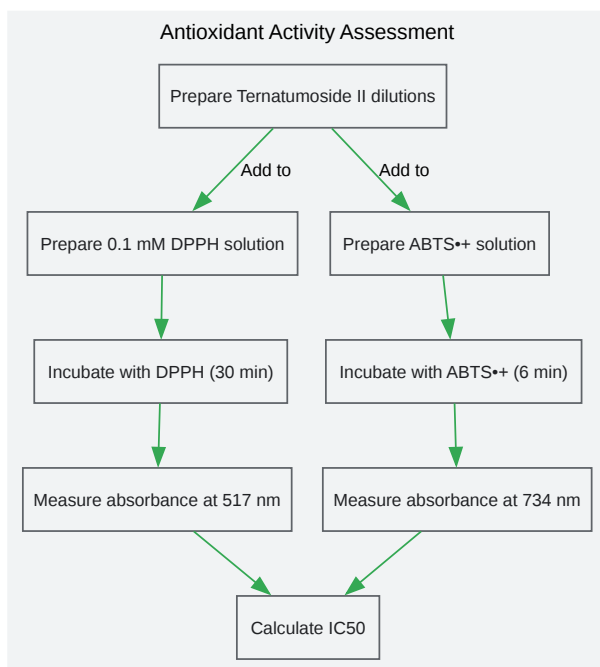
## IFN- $\gamma$ Production Assay

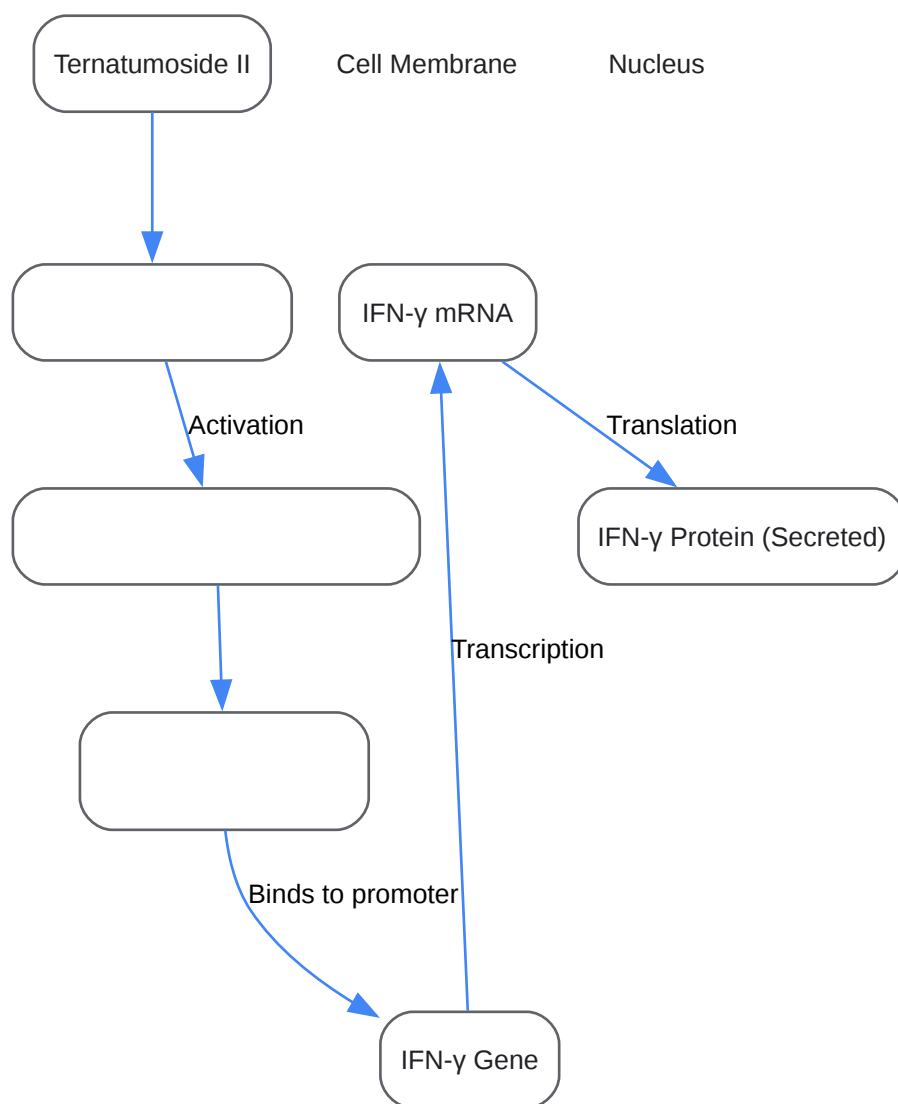
The immunomodulatory effect of **Ternatumoside II** was evaluated by its ability to induce IFN- $\gamma$  production. The experimental workflow is detailed below:

- The specific cell line used for this assay is not detailed in the primary literature.
- Cells were cultured under standard conditions.
- **Ternatumoside II** was added to the cell culture at various concentrations.
- After an appropriate incubation period, the cell supernatant was collected.
- The concentration of IFN- $\gamma$  in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
- The level of stimulation was categorized based on the observed increase in IFN- $\gamma$  concentration compared to a negative control.

## Visualizations

### Experimental Workflow for In Vitro Bioassays





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## References

- 1. Phenolic Compounds from the Roots of Rhodiola crenulata and Their Antioxidant and Inducing IFN- $\gamma$  Production Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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